molecular formula C16H14N4O5S B11089846 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid

4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid

Cat. No.: B11089846
M. Wt: 374.4 g/mol
InChI Key: HVJZVJUGHTZBRR-UHFFFAOYSA-N
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Description

4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a sulfonyl group, which is further connected to a tetraazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.

    Sulfonylation: The tetraazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid: The sulfonylated tetraazole is coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 4-({[1-(4-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID.

    Reduction: Formation of 4-({[1-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced polymers and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and tetraazole groups are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1-(4-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID
  • 4-({[1-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID
  • 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID

Uniqueness

The uniqueness of 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID lies in its specific structural features, such as the methoxy group on the phenyl ring and the sulfonyl-tetraazole linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid

InChI

InChI=1S/C16H14N4O5S/c1-25-14-8-6-13(7-9-14)20-16(17-18-19-20)26(23,24)10-11-2-4-12(5-3-11)15(21)22/h2-9H,10H2,1H3,(H,21,22)

InChI Key

HVJZVJUGHTZBRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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